Compound Description: This compound is a biphenyl derivative characterized by a methyl carboxylate group at the 4-position and an amino group at the 4′-position. The biphenyl core also features diisopropyl substituents at the 3′- and 5′- positions. [] The paper describes its crystal structure, but no biological activity is mentioned.
Compound Description: MK-0686 is a potent bradykinin B1 receptor antagonist. [, ] It is primarily metabolized in rhesus monkeys, with oxidation on the chlorophenyl ring being a major metabolic pathway. [, ] This compound induces its own metabolism by increasing the expression of the enzyme CYP2C75 in rhesus monkeys. [, ]
Compound Description: T-2328 is a potent, centrally active tachykinin neurokinin 1 (NK(1)) receptor antagonist. [, ] It exhibits a long-lasting anti-emetic effect due to its insurmountable inhibition of NK(1) receptors and its prolonged presence in the brain. [] It also demonstrates potential as a therapeutic agent for chemotherapy-induced emesis. []
Compound Description: LY404187 is a positive, allosteric AMPA receptor activator, enhancing AMPA receptor-mediated neurotransmission by reducing the desensitization of the ion channel. [] It shows efficacy in rodent models of cognition, depression, and Parkinson's disease. [] LY404187 elevates basal cerebellar cGMP levels in a dose-dependent manner, an effect completely blocked by the AMPA receptor antagonist GYKI 53655. []
Compound Description: LY503430 is another positive, allosteric AMPA receptor activator, belonging to the biarylpropylsulfonamide class. Similar to LY404187, it enhances AMPA receptor-mediated neurotransmission and shows efficacy in rodent models of cognition, depression, and Parkinson's disease. [] LY503430 also elevates basal cerebellar cGMP levels in a dose-dependent manner, indicating potential involvement of the cGMP system in its pharmacological efficacy. []
Compound Description: This compound is a potent and selective competitive NMDA antagonist. [] The (S)-enantiomer, also known as SDZ EAB 515, shows strong antagonistic activity against NMDA receptors. [] The paper describes the synthesis of both enantiomers and substituted analogs, exploring their NMDA antagonist properties. []
Compound Description: Compound 4d is a dihydropyrimidinone (DHP) derivative that targets peroxisome proliferator-activated receptor gamma (PPAR-γ). [] It exhibits anti-proliferative activity against MCF-7 breast cancer cells with an IC50 of 11.8 μM. [] This compound shows potential as a novel synthetic PPAR-γ ligand for cancer treatment. []
Compound Description: Compound 4e is another dihydropyrimidinone (DHP) derivative, similar to compound 4d, designed to target PPAR-γ. [] It also demonstrates anti-proliferative effects against MCF-7 breast cancer cells but with a slightly higher IC50 of 15.8 μM compared to compound 4d. [] Compound 4e represents another potential lead compound for developing novel PPAR-γ ligands. []
Compound Description: Dye 3 is another dinuclear rhenium complex, structurally similar to Dye 2, also incorporating the triarylamine-based organic dye D35. [] The key difference lies in the use of 4-pyridazinyl-butanoic acid as a ligand instead of pyridazine-4-carboxylic acid in Dye 2. [] This modification contributes to Dye 3's superior performance as a sensitizer in DSSCs compared to Dye 2. [] Dye 3 achieves a solar-to-electric conversion efficiency of 3.5%, significantly exceeding Dye 2's performance. []
Compound Description: This compound acts as a novel, orally active tryptophan hydroxylase 1 (TPH1) inhibitor, exhibiting nanomolar potency in vitro. [] It effectively reduces serum, gut, and lung serotonin levels in a dose-dependent manner in two rat models of pulmonary hypertension: monocrotaline (MCT) and semaxanib-hypoxia. [] This compound demonstrates significant potential for treating pulmonary hypertension due to its ability to decrease pulmonary arterial pressure and mitigate pulmonary vascular remodeling. []
Compound Description: Similar to the previous compound, this compound is also a novel, orally active TPH1 inhibitor with nanomolar potency in vitro. [] It effectively lowers serotonin levels in serum, gut, and lung tissues in a dose-dependent fashion in two rat models of pulmonary hypertension: MCT and semaxanib-hypoxia. [] This compound holds promise as a potential treatment for pulmonary hypertension by reducing pulmonary arterial pressure and ameliorating pulmonary vascular remodeling. []
Compound Description: Compound 35 is a potent GPR40 agonist discovered during a drug development program aiming to identify potent GPR40 agonists with favorable drug-like properties. [] This compound exhibits robust plasma glucose-lowering and insulinotropic effects in rats with impaired glucose tolerance. [] These characteristics make compound 35 a promising candidate for further development as a potential treatment for type 2 diabetes. []
Compound Description: Compound 7i belongs to a series of novel chidamide-based histone deacetylases (HDACs) inhibitors. [] This compound shows moderate antiproliferative activity in various cancer cell lines and exhibits some HDAC inhibitory activity. [] Further research and development of analogs based on compound 7i might lead to more potent anti-cancer agents. []
Compound Description: Compound 7j is another chidamide-based HDACs inhibitor, structurally related to compound 7i. [] It demonstrates moderate antiproliferative activity against cancer cell lines and some level of HDAC inhibitory activity. [] Despite its moderate activity, compound 7j provides a basis for further exploration and optimization of chidamide derivatives as potential anti-cancer agents. []
Compound Description: TUG891 is a potent and selective agonist for GPR120, a receptor for long-chain polyunsaturated fatty acids that has gained significant interest as a therapeutic target for type 2 diabetes and obesity. [, ] Unlike previous GPR120 agonists, TUG891 demonstrates selectivity for GPR120 over another long-chain fatty acid receptor, FFA1. [] This selectivity makes TUG891 a valuable tool for investigating the therapeutic potential of GPR120 activation and a promising lead compound for developing novel anti-diabetic and anti-obesity drugs. [, ]
Compound Description: ALA is an essential omega-3 fatty acid and an endogenous ligand for GPR120. [] It plays crucial roles in various physiological processes, including inflammation, cardiovascular health, and brain function. [] Understanding the molecular interactions between ALA and GPR120 is essential for developing novel therapeutic strategies for metabolic disorders. []
Compound Description: XR510 is a balanced antagonist for both AT1 and AT2 receptors, subtypes of angiotensin II receptors. [] It exhibits subnanomolar affinity for both receptor sites and effectively lowers blood pressure in animal models of hypertension. [] These characteristics highlight XR510's potential as a novel therapeutic agent for managing hypertension and related cardiovascular diseases. []
Compound Description: Compound 6e is a triazole derivative synthesized from flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). [] This compound shows potent analgesic activity in various animal models of pain, including the tail-flick, hot plate, and writhing tests. [] Compound 6e presents a promising lead for developing new analgesic agents. []
Overview
Methyl 4-(4-aminophenyl)-2-fluorobenzoate is an organic compound classified as an aromatic ester. It features a unique structure characterized by the presence of an ester functional group, a fluorine atom, and an amino group attached to a benzene ring. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. It serves as a valuable building block for synthesizing more complex molecules and is investigated for its biochemical properties and therapeutic potential.
Source and Classification
The compound is identified by the chemical formula C15H14FNO2 and has a CAS number of 1334500-05-8. It falls under the category of benzoates, which are esters or salts derived from benzoic acid. Methyl 4-(4-aminophenyl)-2-fluorobenzoate is notable for its structural features that enhance its reactivity and biological activity compared to similar compounds.
Synthesis Analysis
Methods
The synthesis of methyl 4-(4-aminophenyl)-2-fluorobenzoate typically involves the esterification of 4-(4-aminophenyl)-2-fluorobenzoic acid with methanol. This reaction is generally catalyzed by an acid catalyst and conducted under reflux conditions to ensure complete conversion to the ester. The reaction can be summarized as follows:
In industrial applications, continuous flow processes may be employed to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Molecular Structure Analysis
Structure
Methyl 4-(4-aminophenyl)-2-fluorobenzoate has a complex molecular structure that includes:
Amino Group: Contributes to its reactivity.
Fluorine Atom: Enhances electrophilic character.
Ester Functional Group: Provides stability and solubility.
Chemical Reactions Analysis
Reactions
Methyl 4-(4-aminophenyl)-2-fluorobenzoate can undergo several chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Substitution: Hydroxide ions (OH⁻), amines as nucleophiles.
Mechanism of Action
The mechanism of action for methyl 4-(4-aminophenyl)-2-fluorobenzoate involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, which may result in various biochemical effects. The exact pathways depend on the context in which this compound is utilized, particularly in medicinal applications.
Physical and Chemical Properties Analysis
Physical Properties
Methyl 4-(4-aminophenyl)-2-fluorobenzoate is typically a solid at room temperature, with a pale yellow appearance. Its melting point and boiling point are influenced by the presence of functional groups that affect intermolecular interactions.
Chemical Properties
The compound exhibits moderate solubility in common organic solvents due to its ester group. Its stability under standard laboratory conditions makes it suitable for various chemical reactions and applications.
Relevant data includes:
Molecular Weight: Approximately 273.28 g/mol
Density: Specific density values may vary based on purity and form.
Applications
Methyl 4-(4-aminophenyl)-2-fluorobenzoate has diverse applications across several scientific domains:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role as a biochemical probe in enzyme studies.
Medicine: Explored for therapeutic properties, including potential anti-cancer activities.
Industry: Utilized in developing advanced materials and chemical processes.
This compound's unique structure and reactivity make it a valuable asset in research and development across multiple scientific fields.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.